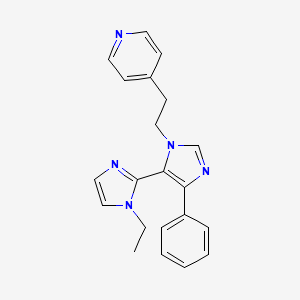![molecular formula C24H30N2O2 B4534672 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide
Overview
Description
2-[Benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide, also known as GW501516, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as PPARδ (peroxisome proliferator-activated receptor delta) agonists, which have been shown to have a variety of beneficial effects on lipid metabolism, insulin sensitivity, and inflammation.
Mechanism of Action
2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide exerts its effects by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. When activated, PPARδ stimulates the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and insulin sensitivity.
Biochemical and physiological effects:
In addition to its metabolic effects, 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide has been shown to have a variety of other physiological effects, including anti-inflammatory and anti-oxidant properties. It has also been shown to improve exercise performance in animal models, leading to speculation that it could be used as a performance-enhancing drug.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide in laboratory experiments is its well-characterized mechanism of action and safety profile. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural ligands for PPARδ.
Future Directions
There are several areas of research that could be pursued to further investigate the potential therapeutic applications of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide in humans with metabolic and cardiovascular diseases.
2. Studies to investigate the effects of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide on other aspects of metabolism, such as mitochondrial function and autophagy.
3. Investigations into the potential use of 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide as a performance-enhancing drug, and the ethical implications of such use.
4. Studies to identify other compounds that could activate PPARδ in a similar manner to 2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide, with the goal of developing safer and more effective therapeutics for metabolic and cardiovascular diseases.
Scientific Research Applications
2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, and cardiovascular disease. It has been shown to improve lipid metabolism and insulin sensitivity in animal models, and has also been investigated as a potential treatment for non-alcoholic fatty liver disease (NAFLD).
properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-(4-hydroxycyclohexyl)-1,3-dihydroindene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-26(17-18-7-3-2-4-8-18)24(15-19-9-5-6-10-20(19)16-24)23(28)25-21-11-13-22(27)14-12-21/h2-10,21-22,27H,11-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXOXQMRCNSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NC4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B4534603.png)
![N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
![5-[(2-isopropyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B4534625.png)
![N-methyl-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4534644.png)
![3-methyl-N-[2-(3-phenylpropoxy)phenyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B4534652.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)

![1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)
![3-bromo-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4534680.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4534682.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-furamide](/img/structure/B4534698.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534706.png)